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molecular formula C12H15N5 B7580474 4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine

4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B7580474
M. Wt: 229.28 g/mol
InChI Key: QWJZXKFZDJAOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346809B2

Procedure details

To 4-(4-benzyl-4,7-diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine (intermediate 20) (50 g, 78.36 mmol) in MeOH, was added 10% Pd/C (20 g) and HCOONH4 (98 g, 783.69 mmol) and the reaction mixture was heated to reflux for 30 min. The reaction mixture was filtered through celite bed and washed with MeOH and concentrated under reduced pressure. The crude compound was treated with 50% NaOH solution (200 ml) and stirred for 15 min and solid was obtained by filtration. And the solid was wash with 50 ml of water and dried under vacuum. The crude compound (33 g) in acetone (10 times) was heated to reflux for 30 min. The reaction mixture was cooled and filtered and the solid was washed with acetone to afford the title compound as a solid (29.78 g, 83%).
Name
4-(4-benzyl-4,7-diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine
Quantity
50 g
Type
reactant
Reaction Step One
Name
intermediate 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:15][CH2:14][N:13]([C:16]2[C:17]3[CH:24]=[CH:23][NH:22][C:18]=3[N:19]=[CH:20][N:21]=2)[CH2:12][C:9]21[CH2:11][CH2:10]2)C1C=CC=CC=1.C([O-])=O.[NH4+]>CO.[Pd]>[CH2:11]1[C:9]2([CH2:12][N:13]([C:16]3[C:17]4[CH:24]=[CH:23][NH:22][C:18]=4[N:19]=[CH:20][N:21]=3)[CH2:14][CH2:15][NH:8]2)[CH2:10]1 |f:1.2|

Inputs

Step One
Name
4-(4-benzyl-4,7-diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2(CC2)CN(CC1)C=1C2=C(N=CN1)NC=C2
Name
intermediate 20
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2(CC2)CN(CC1)C=1C2=C(N=CN1)NC=C2
Name
Quantity
98 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
20 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite bed
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The crude compound was treated with 50% NaOH solution (200 ml)
CUSTOM
Type
CUSTOM
Details
solid was obtained by filtration
WASH
Type
WASH
Details
And the solid was wash with 50 ml of water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
The crude compound (33 g) in acetone (10 times) was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid was washed with acetone

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1CC12NCCN(C2)C=2C1=C(N=CN2)NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 29.78 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 165.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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